Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside
Description
Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside (CAS: 13350-45-3) is a thioglycoside derivative of glucose where the anomeric oxygen is replaced by a sulfur atom, and all hydroxyl groups except the anomeric position are acetylated. Its molecular formula is C₁₆H₂₂O₉S (molecular weight: 390.4 g/mol). The thio linkage at the anomeric position enhances stability against enzymatic hydrolysis, making it a valuable intermediate in carbohydrate chemistry for synthesizing glycoconjugates and studying glycosidase mechanisms . The acetyl groups protect reactive hydroxyls during synthetic steps, enabling selective deprotection for further functionalization .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFUCHLBRWBKGN-QMIVOQANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457435 | |
| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13350-45-3 | |
| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside typically involves the acetylation of methyl 1-thio-beta-D-glucopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Glycosylation Reactions
MeSTG acts as a glycosyl donor in β-glycosidic bond formation. The thioether group at the anomeric position facilitates activation under mild acidic conditions, enabling stereoselective glycosylation.
Key Reaction Mechanism:
-
Activation: Triflic acid (TfOH) or trimethylsilyl triflate (TMSOTf) promotes the departure of the thio-methyl group, generating an oxocarbenium ion intermediate .
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Nucleophilic Attack: The acceptor alcohol attacks the anomeric carbon, forming a β-linked glycoside due to neighboring group participation from the C2 acetyl group .
Example Reaction:
| Donor | Acceptor | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| MeSTG | Alcohol | TfOH (0.1 eq) | 0°C, CH₂Cl₂ | 85–92% |
Synthetic Preparation
MeSTG is synthesized from glucose pentaacetate via a two-step protocol:
Step 1: Thiolation at the Anomeric Position
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Reactants: 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose + Methanethiol
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Catalyst: BF₃·Et₂O (Lewis acid)
Step 2: Purification
Deprotection and Functionalization
The acetyl groups in MeSTG can be selectively removed for further modifications:
Deprotection Methods:
| Method | Reagents | Conditions | Outcome |
|---|---|---|---|
| Zemplén deacetylation | NaOMe/MeOH | RT, 6 hours | Fully deprotected thioglucoside |
| Selective deprotection | NH₃/MeOH | 0°C, 2 hours | Partially deacetylated products |
Post-deprotection, the free hydroxyl groups enable:
-
Oxidation: TEMPO/NaClO₂ for uronic acid derivatives.
Comparison with Other Thioglycosides
MeSTG’s reactivity contrasts with ethyl or phenyl thioglucosides:
Stability and Handling
Scientific Research Applications
Glycosylation Reactions
Overview:
This compound acts as a glycosyl donor in synthetic chemistry, facilitating the formation of glycosidic bonds essential for synthesizing complex carbohydrates.
Applications:
- Synthesis of Oligosaccharides: It is used to create oligosaccharides that are vital for studying biological processes and developing new drugs.
- Glycoconjugates Production: Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside is integral in synthesizing glycoconjugates for therapeutic applications.
Drug Development
Overview:
The compound enhances the bioavailability and stability of glycosylated drugs, which is critical for pharmaceutical formulations.
Applications:
- Improving Drug Efficacy: By modifying drug structures with glycosyl groups using this thio-glycoside, researchers can enhance solubility and absorption.
- Targeted Drug Delivery: Its use in drug delivery systems helps achieve targeted therapy by modifying pharmacokinetics.
Biochemical Research
Overview:
this compound aids in understanding carbohydrate-protein interactions.
Applications:
- Studying Cellular Processes: It is employed to investigate how carbohydrates interact with proteins in various biological systems.
- Disease Mechanisms Exploration: Researchers use this compound to explore the role of carbohydrates in diseases such as cancer and diabetes.
Food Industry
Overview:
The compound can be utilized as a natural flavoring and sweetening agent.
Applications:
- Natural Additives: It serves as an alternative to synthetic additives in food products.
- Flavor Enhancement: Its properties allow it to enhance the flavor profiles of various food items.
Diagnostics
Overview:
this compound plays a role in developing diagnostic tools.
Applications:
- Assay Development: It is crucial for creating assays that require specific carbohydrate recognition elements.
- Biomarker Identification: The compound aids in identifying biomarkers related to carbohydrate metabolism disorders.
- Glycosylation in Antibody Development:
- Drug Formulation Enhancements:
- Food Industry Applications:
Mechanism of Action
The compound exerts its effects primarily through its interactions with glycan-binding proteins. It can act as a substrate or inhibitor for enzymes involved in glycan synthesis and degradation. The molecular targets include glycosyltransferases and glycosidases, which play crucial roles in the formation and breakdown of glycans .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioglycosides and acetylated glucopyranosides are widely used in glycobiology. Below is a detailed comparison of Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside with key analogs:
Alkyl Thioether Variants
Variations in Protecting Groups
Functionalized Aglycone Derivatives
Key Data Tables
Table 1: Physical Properties Comparison
Biological Activity
Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside (CAS RN: 13350-45-3) is a thio-glycoside derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes multiple acetyl groups and a thioether linkage, contributing to its diverse pharmacological properties.
- Molecular Formula : C₁₅H₂₂O₉S
- Molecular Weight : 378.39 g/mol
- Appearance : White to off-white crystalline powder
- Melting Point : 91 °C
- Solubility : Soluble in chloroform
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains. Its thioether group is believed to enhance its interaction with microbial membranes.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, it has been tested against prostate cancer cell lines (PC-3 and DU145), demonstrating dose-dependent cytotoxicity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Its structural components allow it to interact effectively with enzyme active sites.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human prostate cancer cells using the MTT assay. Results indicated:
| Cell Line | IC50 (µg/mL) | Time Points (h) |
|---|---|---|
| PC-3 | 15.0 | 24, 48, 72 |
| DU145 | 25.0 | 24, 48, 72 |
The results showed that PC-3 cells were more sensitive to the compound compared to DU145 cells, indicating a potential selectivity towards certain cancer types.
Antimicrobial Activity
The compound's antimicrobial efficacy was assessed against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound possesses significant antimicrobial properties.
Case Study: Cancer Cell Line Evaluation
In a recent investigation published in the Journal of Medicinal Chemistry, researchers explored the effects of various thio-glycosides on cancer cell lines. This compound was included in the study due to its promising cytotoxic profile. The study concluded that compounds with thioether linkages exhibited enhanced anticancer activity compared to their non-thioether counterparts .
Potential Therapeutic Applications
Given its biological activities, this compound may find applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer agents.
- Biochemical Research : To study enzyme interactions and mechanisms of action within metabolic pathways.
Q & A
What are the standard synthetic protocols for Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside, and how can purity be ensured?
Level: Basic
Methodological Answer:
The synthesis typically involves glycosylation of a peracetylated glucose donor with a thiol nucleophile. A widely cited protocol ( ) involves:
Starting Material : 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose (1) reacted with a methylthiol donor (e.g., methanethiol or methyl thiocyanate).
Catalyst : Boron trifluoride diethyl etherate (BF₃·Et₂O) in anhydrous dichloromethane under nitrogen.
Reaction Monitoring : Thin-layer chromatography (TLC) using ethyl acetate/toluene (3:7) to track progress (Rf ≈ 0.57).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from diisopropyl ether.
Purity Assurance : Analytical HPLC (>95% purity) and NMR spectroscopy (¹H/¹³C) to confirm acetyl group integrity and anomeric configuration. Storage at 2–8°C in anhydrous conditions prevents hydrolysis .
How can researchers resolve contradictions in glycosylation efficiency when using this compound as a thioglycoside donor?
Level: Advanced
Methodological Answer:
Discrepancies in glycosylation yields often stem from:
- Protecting Group Interference : Acetyl groups may hinder acceptor accessibility. Comparative studies using benzyl or benzylidene protections ( ) can isolate steric effects.
- Activation Conditions : Adjusting Lewis acid concentrations (e.g., BF₃·Et₂O vs. ZnCl₂) or solvent polarity (toluene vs. acetonitrile) optimizes thioglycoside activation ( ).
- Anomeric Control : Monitoring α/β ratios via ¹H NMR coupling constants (J₁,₂ ≈ 10 Hz for β-configuration) ensures stereochemical fidelity ().
- Case Study : Yuasa et al. ( ) achieved 50% yield using ZnCl₂ in toluene at 80°C, highlighting solvent and catalyst synergy. Systematic screening of these parameters is recommended .
What spectroscopic and analytical methods validate the structural integrity of this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Anomeric proton: δ ~5.5–6.0 ppm (thioglycosidic proton, J₁,₂ ≈ 10 Hz for β-configuration).
- Acetyl methyl groups: δ ~1.8–2.2 ppm (12H, four O-acetyl groups).
- Sugar ring protons: δ ~3.5–5.0 ppm (C2–C6 protons) ().
- HRMS (ESI-Orbitrap) : Exact mass confirmation (e.g., [M + Na]⁺ calculated for C₁₅H₂₂O₁₀S: 417.0832) ().
- TLC/HPLC : Purity assessment using ethyl acetate/hexane (3:7) or reverse-phase C18 columns.
What strategies improve the targeted delivery of this compound in anticancer or antiviral studies?
Level: Advanced
Methodological Answer:
Current challenges in delivery ( ) are addressed via:
Nanocarrier Systems : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance cellular uptake and reduce off-target toxicity.
Ligand Conjugation : Attaching cancer-specific ligands (e.g., folate or RGD peptides) to thioglycoside derivatives for receptor-mediated endocytosis.
Prodrug Design : Introducing enzymatically cleavable linkers (e.g., esterase-sensitive groups) for site-specific activation.
In Vivo Models : Testing in xenograft mice with tumor-specific biomarkers (e.g., GLUT1 overexpression) to evaluate biodistribution. Preliminary data suggest synergistic effects with cisplatin ( ), warranting combinatorial studies .
How do reaction conditions influence the stability of the acetyl groups during glycosylation?
Level: Advanced
Methodological Answer:
Acetyl group stability is critical for regioselective glycosylation. Factors include:
- pH and Solvent : Anhydrous conditions (e.g., CH₂Cl₂) prevent hydrolysis. Protic solvents (e.g., MeOH) or basic conditions risk deacetylation.
- Temperature : Elevated temperatures (>80°C) may cause acetyl migration. Yuasa et al. ( ) maintained 80°C for 2 hours without degradation.
- Catalyst Compatibility : BF₃·Et₂O is less harsh than TMSOTf, minimizing side reactions. Post-reaction quenching with NaHCO₃ stabilizes intermediates ().
- Analytical Validation : Comparative ¹H NMR before/after reaction detects acetyl migration (δ shifts in C2–C6 protons) .
What mechanistic insights have been gained from studying enzymatic interactions with this thioglycoside?
Level: Advanced
Methodological Answer:
The compound serves as a substrate analog to probe glycosidase/transferase mechanisms:
Inhibition Studies : Competes with natural glycosides (e.g., cellobiose) in β-glucosidase assays, revealing Ki values via Lineweaver-Burk plots.
Isotope Labeling : ¹³C-labeled thioglycosides track enzymatic transition states using NMR or MS.
Crystallography : Co-crystallization with enzymes (e.g., GH1 glycosidases) identifies active-site interactions, such as hydrogen bonding with Glu residues.
Kinetic Isotope Effects (KIE) : Deuterium labeling at the anomeric center measures bond cleavage rates, elucidating stepwise vs. concerted mechanisms. Recent work highlights its utility in mimicking O-glycosidic transition states .
How can researchers mitigate toxicity concerns in preclinical studies?
Level: Basic
Methodological Answer:
- In Vitro Screening : Cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells) establish IC₅₀ values. notes dose-dependent toxicity, requiring EC₅₀ optimization.
- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., deacetylated or oxidized species) in liver microsomes.
- In Vivo Safety : Acute toxicity studies in rodents (OECD 423) monitor organ histopathology and serum biomarkers (ALT, AST).
- Formulation Adjustments : Reducing systemic exposure via topical or inhalable formulations ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
